2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidine ring, a benzyl group, and an isopropyl-amino group. Its molecular formula is , and it is recognized for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. The compound is notable for its chiral nature, particularly at the 3-position of the pyrrolidine ring, which can influence its biological activity and interactions with receptors.
The compound can be sourced from chemical suppliers specializing in organic compounds. It is often synthesized in laboratory settings due to its complex structure and the specificity of its applications. The compound's chemical identity is confirmed by various databases, including PubChem and BenchChem, which provide detailed information on its synthesis, properties, and applications.
2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol falls under the classification of β-amino alcohols. This category includes compounds that possess both amino and alcohol functional groups, which are significant in the synthesis of pharmaceuticals and biologically active molecules. The compound's structure allows it to participate in various chemical reactions typical of amines and alcohols, making it versatile in synthetic chemistry.
The synthesis of 2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol typically involves multi-step organic reactions. One common approach starts with the formation of the pyrrolidine ring, followed by the introduction of the benzyl-isopropyl-amino group, and finally attaching the ethanol moiety. This process often requires specific catalysts and solvents to optimize yield and purity.
The molecular structure of 2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol features:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 262.39 g/mol |
InChI Key | InChI=1S/C16H26N2O/c1-14(2)18(12-15-6-4-3-5-7-15)16-8-9-17(13-16)10-11-19/h3-7,14,16,19H,8-13H2,1-2H3/t16-/m1/s1 |
2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol can undergo several types of chemical reactions:
The specific reagents and conditions for these reactions vary based on the desired product:
The mechanism of action for 2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The compound may function as an agonist or antagonist depending on its binding affinity and selectivity towards these targets.
Research indicates that this compound can modulate receptor activity, influencing various biochemical pathways that are critical in processes such as neurotransmission and cellular signaling. The precise mechanisms may vary based on the biological context and specific applications being investigated.
The physical properties of 2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol include:
Chemical properties include:
Relevant data about its reactivity can be derived from standard organic chemistry principles regarding amines and alcohols.
The compound has several significant applications across various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2